molecular formula C8H6F3NO3S B1466959 2,4,5-trifluoro-N-(methylsulfonyl)benzamide CAS No. 1354960-61-4

2,4,5-trifluoro-N-(methylsulfonyl)benzamide

Cat. No.: B1466959
CAS No.: 1354960-61-4
M. Wt: 253.2 g/mol
InChI Key: SSOMBRZQPWJWKL-UHFFFAOYSA-N
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Description

Hypothetical Solid-State Features (Based on Analogues):

Feature Description Reference
Hydrogen Bonding N-H···O=S interactions between amide protons and sulfonyl oxygens
F···F Contacts Close F···F distances (2.8–3.2 Å) may contribute to lattice stability
π-Stacking Offset stacking of benzene rings due to electron-withdrawing substituents

For example, in 4-(aminosulfonyl)-N-[(2,3,4-trifluorophenyl)methyl]benzamide (CID 446240), the crystal lattice is stabilized by N-H···O hydrogen bonds and F···F van der Waals interactions. Similar packing motifs are anticipated for this compound, with additional contributions from S=O···H-N hydrogen bonds.

Comparative Analysis with Related Fluorinated Benzamide Derivatives

Structural and Electronic Comparisons:

Compound Substituents Key Differences
This compound 2,4,5-F$$3$$; -SO$$2$$CH$$_3$$ High electron deficiency; strong H-bond donor (N-H)
3,4-Difluoro-N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)benzamide (CID 3072237) 3,4-F$$_2$$; pyridine linker Expanded conjugation; enhanced solubility
4-(Aminosulfonyl)-N-[(3,4,5-trifluorophenyl)methyl]benzamide (CID 446242) 3,4,5-F$$3$$; -SO$$2$$NH$$_2$$ Reduced steric bulk; altered H-bonding

Impact of Fluorination Patterns:

  • Electron-Withdrawing Effects : The 2,4,5-trifluoro substitution increases the benzene ring’s electron deficiency, enhancing reactivity toward nucleophilic aromatic substitution compared to mono- or di-fluorinated analogues.
  • Steric Effects : The 2-fluoro group creates steric hindrance, limiting rotational freedom around the amide bond. This contrasts with 3,4,5-trifluoro derivatives, where substituents are symmetrically distributed.
  • Hydrogen-Bonding Capacity : The methylsulfonyl group’s strong electron-withdrawing nature increases the acidity of the amide N-H proton (predicted pK$$a$$ ~10–12), enabling stronger hydrogen bonds than sulfonamide (-SO$$2$$NH$$_2$$) derivatives.

Thermodynamic Stability:

Comparative studies of fluorinated benzamides indicate that This compound likely exhibits higher melting points and lower solubility in apolar solvents than less fluorinated analogues, due to enhanced dipole-dipole interactions and lattice energy.

Properties

IUPAC Name

2,4,5-trifluoro-N-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3S/c1-16(14,15)12-8(13)4-2-6(10)7(11)3-5(4)9/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOMBRZQPWJWKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC(=O)C1=CC(=C(C=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4,5-Trifluoro-N-(methylsulfonyl)benzamide is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly as an inhibitor of voltage-gated sodium channels (VGSCs). This compound is being investigated for its applications in pain management and other therapeutic areas.

Chemical Structure and Properties

The chemical structure of this compound includes a trifluoromethyl group and a methylsulfonyl moiety attached to a benzamide framework. This unique structure contributes to its biological activity and selectivity for specific ion channels.

The primary mechanism of action involves the inhibition of the Nav1.7 sodium channel, which plays a critical role in the transmission of pain signals. The selectivity for Nav1.7 over other sodium channels is crucial, as it minimizes potential side effects associated with cardiovascular functions mediated by Nav1.5 channels .

Pain Management

Research indicates that this compound is effective in managing various pain types, including acute and neuropathic pain. Its efficacy stems from its ability to selectively inhibit the Nav1.7 channel, which is predominantly expressed in sensory neurons involved in pain perception .

Antimicrobial Activity

While primarily studied for its analgesic properties, preliminary investigations suggest potential antimicrobial activity. The compound's structural features may interact with bacterial membranes or specific targets within microbial cells, although detailed studies are still needed to elucidate these effects .

Study on Pain Relief

In a controlled study involving animal models of neuropathic pain, this compound demonstrated significant analgesic effects compared to control groups. The results indicated a reduction in pain behaviors measured by established pain assessment protocols .

Toxicity Assessment

Toxicity evaluations conducted on peripheral blood mononuclear cells (PBMCs) showed that the compound exhibited low cytotoxicity at therapeutic doses (up to 100 µg/mL). Cell viability remained above 94%, comparable to control treatments with standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Comparative Analysis

Compound Target Efficacy Selectivity
This compoundNav1.7High>10-fold over Nav1.5
Other Sulfonamide DerivativesVarious VGSCsModerateVariable

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H6F3NO2S
  • IUPAC Name : 2,4,5-trifluoro-N-(methylsulfonyl)benzamide

The presence of trifluoromethyl groups enhances the compound's lipophilicity and biological activity, making it a valuable candidate in drug discovery and development.

Chemistry

This compound serves as a building block for synthesizing more complex organic molecules. Its trifluoromethyl groups can participate in nucleophilic substitution reactions, oxidation, and reduction processes.

Biology

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes. The electron-withdrawing nature of the trifluoromethyl groups enhances binding affinity to enzyme active sites.
  • Receptor Binding : It shows potential in binding to various biological receptors, which may lead to modulation of biological activities such as signal transduction pathways related to inflammation and cell proliferation.

Medicine

The compound is explored for its potential use in drug development due to its unique chemical properties. It has been linked to:

  • Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial effects against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Assessments : In vitro tests have indicated that it may possess cytotoxic effects against certain cancer cell lines.

Enzyme Inhibition Studies

A study demonstrated that this compound acts as a competitive inhibitor for specific metabolic enzymes. The binding affinity was quantified using IC50 values, showing promising results compared to known inhibitors.

Antimicrobial Activity

In vitro tests revealed that the compound exhibited antimicrobial properties with a minimum inhibitory concentration (MIC) lower than several antibiotics. This suggests potential for development as an antimicrobial agent.

Cytotoxicity Assessments

Cytotoxicity assays conducted on various cancer cell lines indicated that the compound has selective cytotoxic effects. The results showed significant cell death at concentrations that were not toxic to normal cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogues include vismodegib (2-chloro-N-[4-chloro-3-(2-pyridinyl)phenyl]-4-(methylsulfonyl)benzamide) and Compound 1 from The Journal of Biological Chemistry (). A comparative analysis is outlined below:

Compound Substituents Sulfonyl Position Key Functional Groups
Target Compound 2,4,5-trifluoro on benzamide ring N-linked Fluorine, methylsulfonyl
Vismodegib () 2-chloro, 4-methylsulfonyl on benzamide C4 position Chlorine, methylsulfonyl, pyridine
Compound 1 () Imidazo-thiazolo-pyridine core N-linked Methylamino, bromo, chloro

Key Observations :

  • Fluorine vs. This may enhance selectivity or metabolic stability due to stronger C-F bonds .
  • Sulfonyl Position : The N-linked sulfonyl group in the target compound may alter hydrogen-bonding networks compared to vismodegib’s C4-sulfonyl, which is critical for SMO receptor antagonism (Ki = 12.2 ± 1.7 nM) .
Physicochemical and Pharmacokinetic Properties
  • Lipophilicity (logP) : The trifluoro motif in the target compound likely lowers logP compared to vismodegib’s dichloro-substituted ring, improving aqueous solubility.

Preparation Methods

General Synthetic Strategy

The preparation of 2,4,5-trifluoro-N-(methylsulfonyl)benzamide typically involves the following key steps:

  • Synthesis of the fluorinated benzoyl precursor or acid derivative.
  • Activation of the benzoyl derivative (e.g., conversion to benzoyl chloride).
  • Coupling with a methylsulfonamide or methylsulfonyl-containing nucleophile.
  • Purification and isolation of the target benzamide compound.

This approach leverages the high reactivity of benzoyl chlorides and the nucleophilicity of trifluoromethanesulfonamide derivatives.

Preparation of Fluorinated Benzoyl Precursors

The fluorinated aromatic ring, specifically the 2,4,5-trifluoro substitution pattern, is introduced through selective fluorination methods starting from chlorinated precursors.

Example Process for 2,4,5-Trifluorobenzoic Acid (Intermediate)

  • Starting from tetrachlorophthalic anhydride, hydrolysis, fluorination, and decarboxylation steps yield 2,4,5-trifluorobenzoic acid.
  • Fluorination is achieved using anhydrous potassium fluoride in high-boiling solvents such as sulfolane and toluene at elevated temperatures (~240 °C) under nitrogen atmosphere.
  • The reaction mixture is then cooled, and the product precipitates as solids, which are isolated by filtration and drying.
  • This intermediate acid is crucial for subsequent conversion to benzoyl chloride and later coupling steps.
Step Reagents/Conditions Yield (%) Notes
Hydrolysis of tetrachlorophthalic anhydride 10% NaOH, Zn powder, 60 °C, 4 hr - Produces chlorinated acid intermediate
Fluorination KF, sulfolane/toluene, 240 °C, 2 hr 87.8 Produces 3,4,6-trifluoro-N-methylphthaldiamide intermediate
Decarboxylation Acidification, extraction - Yields 2,4,5-trifluorobenzoic acid

These steps have been analyzed and monitored using HPLC for purity and reaction progress, with purity values exceeding 95% for key intermediates.

Formation of N-(Methylsulfonyl)benzamide

The key step in preparing this compound involves coupling the fluorinated benzoyl chloride derivative with trifluoromethanesulfonamide or methylsulfonamide.

  • Trifluoromethanesulfonamide (triflyl amide) reacts with activated benzoyl derivatives (benzoyl chlorides) in a nucleophilic acyl substitution.
  • This reaction proceeds under mild conditions, often without catalysts, yielding the N-(methylsulfonyl)benzamide derivatives in good to excellent yields.
  • The products are typically isolated as protonated solids by recrystallization, facilitating purification.
Reaction Component Role Conditions/Notes
Benzoyl chloride (fluorinated) Electrophilic acyl donor Prepared from fluorinated benzoic acid using PCl5 or SOCl2
Trifluoromethanesulfonamide Nucleophile providing sulfonyl group Reacts directly with benzoyl chloride, catalyst-free
Solvent Typically inert organic solvents Dichloromethane, THF, or similar
Temperature Room temperature to mild heating Optimized for high yield and purity

This method has been reported with yields often exceeding 80%, and the N-(methylsulfonyl)benzamide group is stable under various reaction conditions, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions.

Alternative Synthetic Routes and Functionalization

  • Palladium-catalyzed carbonylation of trifluoromethanesulfonamide has been explored as an alternative route to N-triflylbenzamides, which are structurally related to N-(methylsulfonyl)benzamides.
  • Nucleophilic aromatic substitution (SNAr) reactions on fluoro-substituted benzamide derivatives allow further functionalization, demonstrating the stability of the N-methylsulfonyl group during these transformations.
  • Cross-coupling reactions such as Suzuki–Miyaura have been successfully applied to bromo-substituted N-(methylsulfonyl)benzamides, indicating the robustness of this moiety under catalytic conditions.

Summary Table of Preparation Methods

Method Step Description Key Reagents/Conditions Yield/Notes
Fluorinated benzoic acid synthesis Hydrolysis, fluorination, decarboxylation Tetrachlorophthalic anhydride, KF, sulfolane, toluene, heat ~87.8% for fluorinated intermediate
Benzoyl chloride formation Conversion of acid to acid chloride PCl5 or SOCl2, inert solvent High yield, reactive intermediate
Coupling with methylsulfonamide Nucleophilic acyl substitution Trifluoromethanesulfonamide, catalyst-free Good to excellent yields (80%+)
Purification Recrystallization or chromatography Solvent selection critical High purity (>95%)
Functionalization (optional) SNAr or Pd-catalyzed cross-coupling Benzimidazole or aryl boronic acids Demonstrates compound stability

Research Findings and Analytical Data

  • The synthetic procedures are supported by analytical techniques such as HPLC, GC-MS, and NMR to confirm purity and structure at each stage.
  • HPLC has been effectively used to monitor reaction progress and purity of intermediates and final products in the multi-step synthesis of fluorinated benzamide derivatives.
  • The N-(methylsulfonyl)benzamide moiety exhibits strong stability under various reaction conditions, allowing for further chemical modifications without degradation.

Q & A

Q. What are the optimal synthetic routes for 2,4,5-trifluoro-N-(methylsulfonyl)benzamide?

Methodological Answer: The synthesis typically involves coupling 2,4,5-trifluorobenzoic acid with methylsulfonamide via a benzoyl chloride intermediate. Key steps include:

Chlorination: React 2,4,5-trifluorobenzoic acid with thionyl chloride (SOCl₂) to form 2,4,5-trifluorobenzoyl chloride.

Amidation: Add methylsulfonamide in anhydrous dichloromethane (DCM) with a base (e.g., triethylamine) to facilitate nucleophilic acyl substitution.

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
For analogs, modifications like introducing nitro or morpholino groups (as in and ) may require protecting-group strategies or alternative coupling agents (e.g., HATU).

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d₆) identifies fluorine splitting patterns (e.g., doublets or triplets due to adjacent F atoms) and confirms sulfonamide proton resonance (δ ~12-13 ppm). For example, in related trifluorobenzamides, aromatic protons appear as multiplet clusters (δ 7.5-8.5 ppm) ().
  • HRMS: High-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺ expected for C₈H₅F₃NO₃S: 252.0 g/mol).
  • HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>98% by area under the curve).

Advanced Research Questions

Q. What experimental strategies validate the compound’s inhibition of bacterial enzymes like anthranilate phosphoribosyltransferase (AnPRT)?

Methodological Answer:

  • Enzyme Assays: Use a coupled spectrophotometric assay measuring PRPP consumption or product formation (e.g., ADP generation via ATP sulfurylase). Compare IC₅₀ values with positive controls (e.g., 5′-methylthioadenosine).
  • Docking Studies: Molecular modeling (e.g., AutoDock Vina) predicts binding interactions. For example, the methylsulfonyl group may form H-bonds with Mg²⁺ or PRPP’s diphosphate moiety, while fluorobenzamide engages in π-π stacking with His136 ().
  • Mutagenesis: Site-directed mutagenesis of predicted binding residues (e.g., His136Ala) confirms critical interactions.

Q. How do researchers address contradictions in solubility and bioavailability data for sulfonamide derivatives?

Methodological Answer:

  • Solubility Profiling: Use shake-flask methods at physiological pH (1.2–7.4) to identify pH-dependent solubility (e.g., sulfonamides often show poor solubility at low pH due to protonation).
  • Permeability Assays: Parallel artificial membrane permeability assay (PAMPA) or Caco-2 cell models differentiate passive diffusion vs. active transport.
  • Pharmacokinetic Modeling: Physiologically based pharmacokinetic (PBPK) models (e.g., GastroPlus) integrate solubility, permeability, and protein-binding data (). For example, saturable plasma protein binding may explain nonlinear pharmacokinetics in analogs like GDC-0448.

Q. What methodologies elucidate the compound’s role in modulating biochemical pathways (e.g., Hedgehog signaling)?

Methodological Answer:

  • Pathway Reporter Assays: Use Gli-luciferase reporter cells to quantify Hedgehog pathway inhibition (e.g., IC₅₀ < 1 µM for GDC-0449 analogs, ).
  • Western Blotting: Assess downstream targets (e.g., Gli1, Ptch1) in treated vs. untreated cells.
  • In Vivo Efficacy: Xenograft models (e.g., medulloblastoma in mice) evaluate tumor growth suppression.
  • Metabolite Identification: LC-MS/MS identifies active metabolites (e.g., oxidative products via CYP3A4).

Data Contradiction Analysis

Q. How should conflicting results in enzyme inhibition assays be resolved?

Methodological Answer:

  • Assay Optimization: Control for variables like Mg²⁺ concentration (critical for AnPRT activity) or temperature ().
  • Orthogonal Assays: Validate results using isothermal titration calorimetry (ITC) to measure binding affinity directly.
  • Crystallography: Resolve X-ray structures of the enzyme-ligand complex to confirm binding mode discrepancies (e.g., fluorobenzamide orientation).
  • Statistical Analysis: Apply Grubbs’ test to identify outliers in replicate experiments.

Q. What explains variability in antimicrobial activity across structurally similar benzamides?

Methodological Answer:

  • SAR Studies: Systematically modify substituents (e.g., replacing trifluoromethyl with nitro groups) to identify critical pharmacophores. For example, 3,4,5-trifluoro substitution enhances membrane penetration vs. dichloro analogs ().
  • Resistance Profiling: Test against mutant bacterial strains (e.g., efflux pump-deficient E. coli) to assess target specificity.
  • Biofilm Assays: Compare MIC values in planktonic vs. biofilm cultures, as sulfonamides may exhibit reduced efficacy in biofilms.

Q. Experimental Design Considerations

Q. How to design stability studies for long-term storage of fluorinated benzamides?

Methodological Answer:

  • Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways (e.g., hydrolysis of sulfonamide).
  • Analytical Monitoring: Use stability-indicating HPLC methods to track degradation products (e.g., free benzoic acid).
  • Storage Conditions: Recommend airtight containers with desiccants, stored at -20°C in amber vials to prevent photodegradation.

Q. What controls are essential in cytotoxicity assays for this compound?

Methodological Answer:

  • Vehicle Controls: Include DMSO (≤0.1% v/v) to rule out solvent toxicity.
  • Positive Controls: Use staurosporine (apoptosis inducer) or doxorubicin (DNA intercalator).
  • Off-Target Assays: Test against non-target cells (e.g., HEK293) to assess selectivity.
  • Metabolic Activity: Validate results with dual endpoints (MTT and ATP assays) to confirm cytotoxicity.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,4,5-trifluoro-N-(methylsulfonyl)benzamide
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2,4,5-trifluoro-N-(methylsulfonyl)benzamide

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